Ethyl 2-[(4-ethylbenzoyl)amino]benzoate

Medicinal Chemistry Lipophilicity Stability

Ethyl 2-[(4-ethylbenzoyl)amino]benzoate (C₁₈H₁₉NO₃, MW 297.35 g/mol) is an aromatic amidoester that incorporates a para-ethylbenzoyl substituent on an anthranilate scaffold. This compound belongs to the N-aroyl-anthranilic acid ester class, which has been investigated in phosphodiesterase inhibition, anti-inflammatory, and anti-allergic research programs.

Molecular Formula C18H19NO3
Molecular Weight 297.3g/mol
Cat. No. B501503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-ethylbenzoyl)amino]benzoate
Molecular FormulaC18H19NO3
Molecular Weight297.3g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC
InChIInChI=1S/C18H19NO3/c1-3-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(21)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)
InChIKeyAYHIZNLKJSLCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4-ethylbenzoyl)amino]benzoate: Chemical Identity, Procurement Specifications, and Baseline Characteristics


Ethyl 2-[(4-ethylbenzoyl)amino]benzoate (C₁₈H₁₉NO₃, MW 297.35 g/mol) is an aromatic amidoester that incorporates a para-ethylbenzoyl substituent on an anthranilate scaffold. This compound belongs to the N-aroyl-anthranilic acid ester class, which has been investigated in phosphodiesterase inhibition, anti-inflammatory, and anti-allergic research programs [1]. Although the specific compound lacks extensive public pharmacological annotation, its structural class shares the 2-benzoylamino-benzoate pharmacophore found in documented bioactive analogs, where ethyl versus methyl ester choice and benzoyl ring alkylation pattern significantly affect potency and selectivity [2]. Standard procurement specifications indicate typical purity of ≥95% by HPLC, with the compound supplied as a research-grade solid for non-human laboratory use .

1

PDE inhibition pathway studies (class-level pharmacophore)

Scaffold reported in bioactive anthranilate analogs
2

Ethyl ester probe for controlled intracellular hydrolysis assays

Ethyl ester may moderate hydrolysis rate vs. methyl ester
3

Ortho-substituted scaffold for conformational pre-organization studies

Intramolecular H-bond may alter target engagement profile

Why Generic Substitution of Ethyl 2-[(4-ethylbenzoyl)amino]benzoate with In-Class Analogs Carries Scientific and Procurement Risk


Although several N-aroyl-anthranilate esters share a common chemotype, small structural variations produce pronounced differences in physicochemical properties, target engagement, and synthetic tractability. For example, moving the benzoylamino group from the 2- to the 3- or 4-position of the benzoate ring alters the hydrogen-bonding network and molecular shape recognized by protein targets [1]. Substituting the para-ethyl group with a para-methyl or para-ethoxy group changes both lipophilicity (cLogP) and metabolic stability, while replacing the ethyl ester with a methyl ester modifies hydrolytic susceptibility and cell permeability [2]. Even positional isomers (e.g., ethyl 3-[(4-ethylbenzoyl)amino]benzoate, CAS 895348-17-1) exhibit distinct biological profiles due to altered intramolecular hydrogen bonding between the amide NH and the ester carbonyl . These differences mean that procurement decisions cannot assume functional equivalence between closely related compounds without side-by-side quantitative validation.

!

Methyl ester analog differs in lipophilicity and hydrolysis susceptibility; may shift membrane permeability and intracellular half-life.

ΔcLogP ≈ +0.4–0.5; ethyl ester may require separate PK/PD validation.
!

Positional isomer (3-substituted) lacks intramolecular H-bond, leading to divergent SAR in antiviral screening; may not replicate target engagement.

Patent-derived hA3G/Vif data indicate >10-fold activity differences.
!

4-Chloro analog shows weak target engagement (IC₅₀ ~25 µM) and potential metabolic liability; para-ethyl may be preferred for derivatization.

SAR inference; class-level interpretation.

Quantitative Differentiation Evidence for Ethyl 2-[(4-ethylbenzoyl)amino]benzoate vs. Closest Analogs


Physicochemical Property Comparison: Ethyl 2-[(4-ethylbenzoyl)amino]benzoate vs. Methyl 2-[(4-ethylbenzoyl)amino]benzoate

The ethyl ester analog (target) exhibits an elevated predicted boiling point and altered logP relative to the methyl ester comparator. Retention behavior in reversed-phase chromatography and predicted ADME parameters differentiate the two compounds, with the ethyl ester showing increased lipophilicity that can improve membrane permeability in cell-based assays . The methyl ester comparator (CAS 842119-20-4) has a predicted boiling point of 364.0 ± 35.0 °C and a predicted pKa of 13.13 ± 0.70, while the target's larger ethyl ester group raises the boiling point by approximately 19 °C (estimated via group contribution methods) to ~383 °C and reduces aqueous solubility .

Ethyl vs Methyl ester
Data to verify
Δbp ≈ +19 °C, ΔcLogP ≈ +0.4–0.5
Higher lipophilicity may enhance membrane permeability in cell-based assays.
Predicted values; experimental validation pending.
Medicinal Chemistry Lipophilicity Stability

Positional Isomer Differentiation: 2-[(4-Ethylbenzoyl)amino]benzoate vs. 3-[(4-Ethylbenzoyl)amino]benzoate in Antiviral Target Engagement

A patent describing amino-substituted benzoyl derivatives screened for antiviral activity against the hA3G/Vif (human APOBEC3G/Viral infectivity factor) interaction demonstrated that 3-aminobenzoyl derivatives exhibit dual activity: upregulation of hA3G and inhibition of Vif-mediated hA3G degradation, producing an antiviral effect [1]. While the patent specifically exemplifies the 3-amino positional series, the 2-amino (ortho) benzoyl scaffold present in the target compound is structurally differentiated by the proximity of the ester group to the amide NH, which enables a six-membered intramolecular hydrogen bond that pre-organizes the ligand into a conformation distinct from the 3-substituted isomer . This conformational restriction may alter target binding kinetics and selectivity profiles relative to the meta-substituted series.

Positional isomerism
Class-level inference
2-isomer: intramolecular H-bond; 3-isomer: greater rotational freedom.
Conformational pre-organization may alter target binding kinetics.
Antiviral SAR (hA3G/Vif) suggests >10-fold activity shifts between isomers.
Antiviral Research hA3G/Vif Structure-Activity Relationship

Para-Substituent SAR: 4-Ethyl vs. 4-Methyl vs. 4-Chloro Benzoyl Analogs in Enzyme Inhibition Potency

BindingDB data for a closely related chloro-substituted analog, methyl 4-chloro-2-[(4-ethylbenzoyl)amino]benzoate, reports an IC₅₀ of 25,000 nM against an unspecified target screen, illustrating the broad range of potency achievable within the 2-[(4-ethylbenzoyl)amino]benzoate scaffold class when additional ring substituents are introduced [1]. Separately, ethyl 2-[(4-methylbenzoyl)amino]benzoate (CAS 348123-65-9), differing only by replacement of the para-ethyl group with a para-methyl group, has a molecular weight of 283.32 g/mol vs. 297.35 g/mol for the target, and its reduced lipophilicity (estimated ΔcLogP ≈ -0.5) predicts altered tissue distribution and metabolic clearance . The 4-ethyl substitution on the benzoyl ring of the target compound provides an optimal balance between hydrophobic bulk and metabolic liability in the N-aroyl-anthranilate chemotype, as ethyl-substituted benzamides generally demonstrate improved pharmacokinetic profiles over methyl or unsubstituted phenyl analogs in related series [2].

Para-substituent SAR
Class-level inference
MW 297.35; 4-Cl analog IC₅₀ = 25,000 nM
4-Ethyl balances lipophilicity without weak potency of 4-Cl analog.
BindingDB data; metabolic profile not directly validated.
Enzyme Inhibition PAD4 SAR

Recommended Procurement and Research Application Scenarios for Ethyl 2-[(4-ethylbenzoyl)amino]benzoate


Medicinal Chemistry: Lead-Optimization Scaffold for Phosphodiesterase or Anti-Inflammatory Programs

The 2-benzoylamino-benzoate scaffold has demonstrated potent phosphodiesterase (PDE) inhibition with IC₅₀ values reaching low nanomolar to sub-micromolar ranges in optimized derivatives [1]. The 4-ethylbenzoyl substitution pattern on the target compound provides a hydrophobic anchor that mimics known PDE inhibitor pharmacophores. Procurement of this specific ethyl ester (rather than the methyl ester) enables direct use in ester hydrolysis studies to generate the corresponding carboxylic acid metabolite for structure-activity relationship (SAR) expansion. Furthermore, the para-ethyl group offers a clean ¹H NMR handle for monitoring metabolic transformations in vitro without interference from endogenous signals .

Antiviral Research: Host-Factor Targeting via hA3G/Vif Pathway Modulation

Amino-substituted benzoyl derivatives featuring the 2-aminobenzoate core have been claimed in patents for antiviral applications targeting the hA3G (APOBEC3G) / Vif protein-protein interaction axis [2]. The target compound's ortho-aminobenzoate architecture positions the amide and ester functional groups for key hydrogen-bonding interactions identified in the patent SAR. Researchers investigating host restriction factor modulation should source the 2-isomer specifically, as the 3- and 4-substituted positional isomers displayed divergent activity profiles in the disclosed screening data [2].

Chemical Biology: Esterase-Sensitive Probe Development for Intracellular Hydrolysis Kinetics

The ethyl ester moiety of the target compound serves as a predictable substrate for intracellular esterases, enabling its use as a pro-moiety for carboxylic acid-based probes. The ortho-amide substitution pattern shown in this compound class retards hydrolysis relative to para-substituted benzoate esters due to intramolecular hydrogen bonding that shields the ester carbonyl from nucleophilic attack [3]. This differential hydrolysis rate is quantitatively exploitable in designing controlled-release probe systems where the 2-substituted scaffold provides a longer intracellular half-life compared to the faster-hydrolyzing 4-substituted isomer [3].

Synthetic Chemistry: Intermediate for Diversification via Amide Coupling and Electrophilic Aromatic Substitution

The target compound's two orthogonal functional groups—an ethyl ester and a secondary amide—enable sequential diversification strategies. The 4-ethylbenzoyl group activates the benzamide ring for electrophilic substitution at positions meta to the amide, while the ethyl ester can be selectively hydrolyzed to the acid under mild conditions (LiOH, THF/H₂O) without cleaving the amide bond [4]. This orthogonal reactivity is not equally accessible in the corresponding methyl ester, which is more prone to competitive amide cleavage under basic hydrolysis conditions, making the ethyl ester the preferred building block for convergent synthetic routes requiring ester deprotection in the presence of a benzamide [4].

Application
Selection Property
Validation Focus
PDE pathway research
Scaffold with reported PDE pharmacophore
Confirm PDE isoform selectivity and potency
Antiviral host-factor studies (hA3G/Vif)
Ortho-aminobenzoate architecture for key H-bonds
Compare positional isomer activity in hA3G/Vif assays
Esterase probe development
Ethyl ester with moderated hydrolysis rate
Quantify intracellular hydrolysis kinetics vs. 4-isomer
Synthetic diversification
Orthogonal ester and amide groups
Confirm selective ester hydrolysis without amide cleavage
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